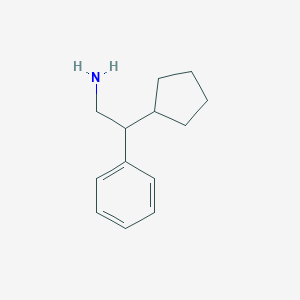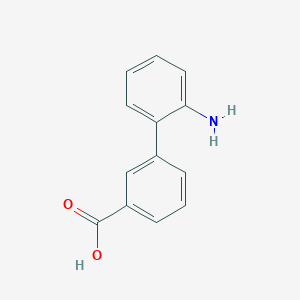
2'-Aminobiphenyl-3-carboxylic acid
Overview
Description
2’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, featuring an amino group at the 2’ position and a carboxylic acid group at the 3 position
Scientific Research Applications
2’-Aminobiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its versatile chemical properties.
Mechanism of Action
Mode of Action
For instance, they can undergo reductive amination reactions, where carboxylic acids act as electrophiles . This involves a silane-mediated amidation followed by a Zn (OAc) 2 -catalyzed amide reduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2’-Aminobiphenyl-3-carboxylic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Aminobiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 2’-nitrobiphenyl, followed by reduction to yield 2’-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 3 position.
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2’-nitrobiphenyl.
Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Carboxylation: The resulting 2’-aminobiphenyl is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 2’-Aminobiphenyl-3-carboxylic acid typically involves similar steps but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-Aminobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 2’-Nitrobiphenyl-3-carboxylic acid.
Reduction: 2’-Aminobiphenyl-3-methanol.
Substitution: N-acyl-2’-aminobiphenyl-3-carboxylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
2’-Aminobiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.
2’-Hydroxybiphenyl-3-carboxylic acid: Contains a hydroxyl group instead of an amino group.
3-Aminobiphenyl-2-carboxylic acid: Amino and carboxylic acid groups are at different positions.
Uniqueness
2’-Aminobiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This unique arrangement allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
3-(2-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOICWOHZSZVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378213 | |
| Record name | 2'-amino-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177171-15-2 | |
| Record name | 2'-amino-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
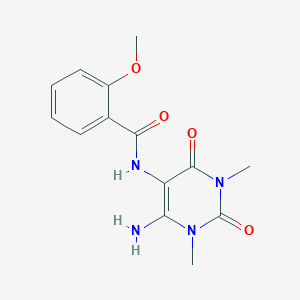

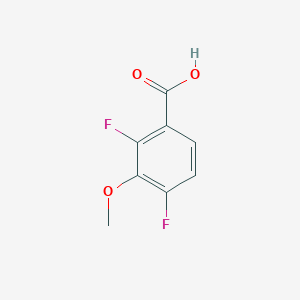

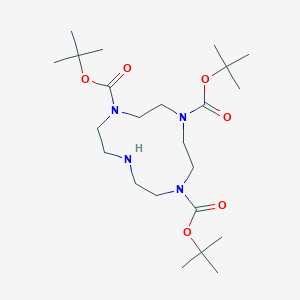

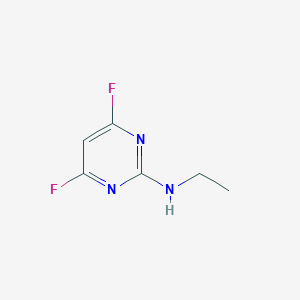
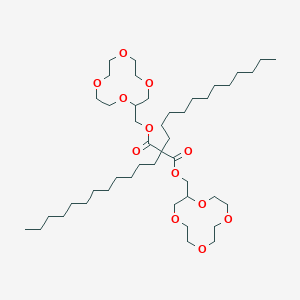
![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)

![3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B62095.png)

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
